Cas no 13231-00-0 (7H-Purine-6,8-diol)
7H-Purine-6,8-diol Chemical and Physical Properties
Names and Identifiers
-
- 7H-Purine-6,8-diol
- 1H-Purine-6,8-dione,7,9-dihydro-
- 7,9-dihydro-3H-purine-6,8-dione
- 1H-Purine-6,8-dione,7,9-dihydro
- 2,4-dioxypurine
- 6,8-Dihydroxy-purin
- 6,8-Dihydroxypurine
- 6,8-dioxopurine
- 7,9-Dihydro-1H-purin-6,8-dion
- 7,9-Dihydro-1H-purine-6,8-dione
- 8-Oxohypoxanthine
- diceto-6,8 purine
- EINECS 236-203-8
- Purine-6,8(1H,9H)-dione
- Purine-6,8-diol
- Purine-6,8-dione
- Nsc23164
- 1H-Purine-6,8-diol
- 8-chloro-3,7-dihydropurine-2,6-dione
- 2,3,7,9-Tetrahydro-1H-purine-6,8-dione
- HMS587E08
- 6,7,8,9-tetrahydro-3H-purine-6,8-dione
- A909327
- NSC 23164
- SR-01000390877-1
- SR-01000390877
- NSC-23164
- AI3-52132
- AKOS006271479
- 6,8-Purinediol
- E77916
- SCHEMBL530898
- CHEBI:165832
- Oprea1_316595
- NS00024204
- AKOS001589755
- 1H-Purine-6,8-dione, 7,9-dihydro-
- 13231-00-0
- BS-49514
- AKOS040824942
- DTXSID20157489
- ChemDiv1_000096
- SCHEMBL10960612
- DTXCID4079980
- BYUOBSUZYQAFJM-UHFFFAOYSA-N
- 6-hydroxy-1,7-dihydropurin-8-one
- DB-350758
- MFCD00037924
-
- MDL: MFCD00037924
- Inchi: 1S/C5H4N4O2/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11)
- InChI Key: BYUOBSUZYQAFJM-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=CN1)NC(N2)=O
Computed Properties
- Exact Mass: 152.03300
- Monoisotopic Mass: 152.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.6A^2
- XLogP3: -1.7
Experimental Properties
- Density: 2.19g/cm3
- Boiling Point: 587.1°C at 760 mmHg
- Flash Point: 308.9ºC
- Refractive Index: 1.989
- PSA: 94.92000
- LogP: -0.23590
7H-Purine-6,8-diol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7H-Purine-6,8-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449040590-1g |
7H-Purine-6,8-diol |
13231-00-0 | 95% | 1g |
440.36 USD | 2021-06-15 | |
| Fluorochem | 222510-250mg |
7H-Purine-6,8-diol |
13231-00-0 | 95% | 250mg |
£211.00 | 2022-02-28 | |
| Fluorochem | 222510-1g |
7H-Purine-6,8-diol |
13231-00-0 | 95% | 1g |
£802.00 | 2022-02-28 | |
| Chemenu | CM138521-1g |
7H-purine-6,8-diol |
13231-00-0 | 95% | 1g |
$505 | 2021-08-05 | |
| Ambeed | A637621-100mg |
7H-Purine-6,8-diol |
13231-00-0 | 95% | 100mg |
$50.0 | 2025-02-22 | |
| Ambeed | A637621-250mg |
7H-Purine-6,8-diol |
13231-00-0 | 95% | 250mg |
$124.0 | 2025-02-22 | |
| Ambeed | A637621-1g |
7H-Purine-6,8-diol |
13231-00-0 | 95% | 1g |
$495.0 | 2025-02-22 | |
| Chemenu | CM138521-250mg |
7H-purine-6,8-diol |
13231-00-0 | 95% | 250mg |
$103 | 2024-08-02 | |
| Chemenu | CM138521-1g |
7H-purine-6,8-diol |
13231-00-0 | 95% | 1g |
$378 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1252422-100mg |
1H-Purine-6,8-dione, 7,9-dihydro- |
13231-00-0 | 95% | 100mg |
$95 | 2024-06-08 |
7H-Purine-6,8-diol Suppliers
7H-Purine-6,8-diol Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 7H-Purine-6,8-diol
Comprehensive Overview of 7H-Purine-6,8-diol (CAS No. 13231-00-0): Properties, Applications, and Research Insights
7H-Purine-6,8-diol (CAS No. 13231-00-0), a purine derivative, has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, also referred to as xanthine diol or 6,8-dihydroxypurine, serves as a critical intermediate in nucleotide metabolism and drug synthesis. Its molecular formula, C5H4N4O2, highlights its role as a building block for more complex biomolecules. Researchers frequently explore its reactivity, stability, and interactions with enzymes, making it a subject of interest in cancer research, neurodegenerative disease studies, and antioxidant mechanisms.
In recent years, the demand for purine-based compounds like 7H-Purine-6,8-diol has surged, driven by advancements in precision medicine and biocatalysis. A common query among scientists is: "How does 7H-Purine-6,8-diol influence oxidative stress pathways?" Studies suggest its potential to modulate reactive oxygen species (ROS), linking it to anti-aging research and mitochondrial health. Additionally, its derivatives are investigated for enzyme inhibition, particularly in kinase-targeted therapies, aligning with trends in personalized therapeutics.
The synthesis of 7H-Purine-6,8-diol often involves green chemistry approaches, reflecting the industry's shift toward sustainable practices. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to characterize its purity and stability. Notably, its solubility in polar solvents like DMSO and water facilitates its use in in vitro assays, a topic frequently searched in academic forums. Researchers also examine its crystal structure to understand intermolecular interactions, which is vital for drug formulation.
Beyond laboratories, 7H-Purine-6,8-diol intersects with nutraceutical and cosmeceutical industries. For instance, its antioxidant properties resonate with consumers seeking skin health products. SEO data reveals growing searches for "natural purine derivatives in skincare", underscoring its commercial relevance. Regulatory agencies classify it as non-hazardous under standard conditions, ensuring safe handling in GMP-compliant facilities.
Future research may explore 7H-Purine-6,8-diol's role in epigenetics or as a precursor for fluorescent probes. Its versatility positions it as a cornerstone in medicinal chemistry, answering pressing questions like "Can purine analogs mitigate metabolic disorders?" With ongoing studies, this compound promises to remain pivotal in bridging basic science and translational applications.
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